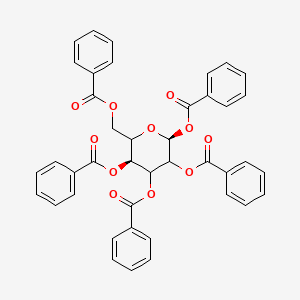

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside, also known as PBG, is a synthetic carbohydrate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PBG is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 789.77 g/mol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

“1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside” is a useful reagent in medicinal chemistry, extensively utilized for the glycosylation processes . It plays a substantial role in the drug development for diseases related to glycosylation abnormalities like Cancer and Alzheimer’s disease .

Mecanismo De Acción

Target of Action

The primary target of 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . GAPDH is an enzyme that catalyzes the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate, a critical step in glycolysis . This enzyme exerts metabolic flux control during aerobic glycolysis and is therefore an attractive therapeutic target for diseases like cancer and autoimmune diseases .

Mode of Action

1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside is extensively utilized for the glycosylation processes . It interacts with its target, GAPDH, by inhibiting its activity

Biochemical Pathways

The compound affects the glycolysis pathway by inhibiting the activity of GAPDH . This inhibition disrupts the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate, thereby affecting the downstream processes of glycolysis .

Pharmacokinetics

It’s worth noting that the compound is soluble in chloroform , which may influence its absorption and distribution in the body.

Result of Action

By inhibiting GAPDH, 1,2,3,4,6-Penta-O-benzoyl-D-galactopyranoside disrupts the glycolysis pathway . This disruption can have significant effects on cells, particularly those that rely heavily on glycolysis for energy production, such as cancer cells . Therefore, the compound could potentially be used in the treatment of diseases related to glycosylation abnormalities like cancer and Alzheimer’s disease .

Propiedades

IUPAC Name |

[(3S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32?,33-,34?,35?,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-OOHBYFQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)